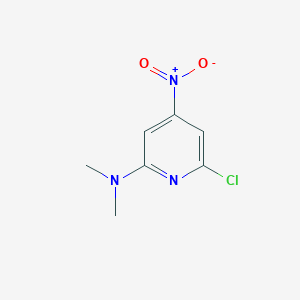

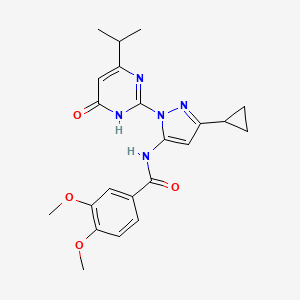

![molecular formula C13H12N4OS B2568547 3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 868143-06-0](/img/structure/B2568547.png)

3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine compounds typically involves the reaction of certain starting materials in the presence of a catalyst . For instance, one method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazine .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine compounds are typically characterized by the formation of new bonds and the breaking of existing ones . For instance, one reaction involves the condensation of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes, leading to the formation of 4-arylideneamino-1,2,4-triazole-3(2H)-thiones .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine compounds can vary widely depending on their specific structure and substituents . For instance, some compounds exhibit excellent thermal stability and high density, making them potential candidates for use as heat-resistant explosives .Aplicaciones Científicas De Investigación

Antimicrobial and Antibacterial Activity

1,2,4-Triazole derivatives, including those containing the triazolopyridazine core, have been shown to possess significant antimicrobial and antibacterial properties. These compounds act as potent inhibitors against various bacterial strains, including Staphylococcus aureus, a common pathogen responsible for several infections. The antibacterial activity of these compounds is attributed to their ability to interfere with essential bacterial enzymes or to disrupt cell wall synthesis. This makes them promising candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance (Jie Li & Junwei Zhang, 2021).

Potential in Cancer Therapy

Triazole derivatives have been explored for their potential in cancer therapy due to their ability to modulate various biological pathways involved in cancer progression. Some triazole compounds exhibit the ability to inhibit topoisomerases, enzymes involved in DNA replication, and thus can act as anticancer agents by preventing cancer cell proliferation. The diversity of chemical structures within this class allows for the optimization of their pharmacokinetic and pharmacodynamic properties, making them versatile tools in drug development for cancer treatment (V. Ferreira et al., 2013).

Agricultural Applications

The triazolopyridazine derivatives are also notable for their application in agriculture. They have been utilized as components in pesticides due to their inhibitory effects on various pests and diseases that affect crops. Their mode of action often involves disrupting the life cycle of the pests or inhibiting the growth of pathogenic fungi, offering a method to protect crops and improve agricultural productivity sustainably (Nazarov V.N. et al., 2021).

Optoelectronic Materials

Heterocyclic compounds, including triazolopyridazines, have found applications in the development of optoelectronic materials. Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The ability to fine-tune the electronic and photophysical properties of these compounds through chemical modifications has opened up new possibilities in the design of materials for advanced technological applications (G. Lipunova et al., 2018).

Mecanismo De Acción

The structure–activity relationship of biologically important 1,2,4-triazolo[4,3-b][1,3,4]thiadiazines, which are similar to 1,2,4-triazolo[4,3-b]pyridazine, have profound importance in drug design, discovery, and development . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-2-18-10-5-3-9(4-6-10)13-15-14-11-7-8-12(19)16-17(11)13/h3-8H,2H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEQTPQKVFRHTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2568466.png)

![2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2568468.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2568480.png)

![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2568483.png)

![6-methyl-4-oxo-N-(thiazol-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2568484.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2568485.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2568486.png)